3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol
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Overview
Description
3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: Formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Hydroxylation: Introduction of the hydroxyl group using reagents like sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a hydroxybiphenyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-(5-fluoro-2-methylphenyl)benzaldehyde or 3-Fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid
Reduction: Formation of 3-Fluoro-5-(5-fluoro-2-methylphenyl)cyclohexanol
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms
Scientific Research Applications
3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenol
- 3-Fluoro-4-methylphenol
- 5-Fluoro-2-methylphenol
Uniqueness
3-Fluoro-5-(5-fluoro-2-methylphenyl)phenol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-5-(5-fluoro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-10(14)7-13(8)9-4-11(15)6-12(16)5-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVQPAGAQZJLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684183 |
Source
|
Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-40-7 |
Source
|
Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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